(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane
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Overview
Description
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C8H16OSn. This compound is known for its unique structure, which includes a methoxy group and a trimethylstannane group attached to a butadiene backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of trimethylstannyl chloride with 1-methoxy-1,3-butadiene in the presence of a base such as zinc chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can undergo substitution reactions where the trimethylstannane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane involves its interaction with electrophilic and nucleophilic species. The methoxy group and the trimethylstannane group play crucial roles in its reactivity. The compound can act as a nucleophile in substitution reactions and as a diene in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: This compound is similar in structure but contains a trimethylsilyloxy group instead of a trimethylstannane group.
Danishefsky’s diene: Known for its use in Diels-Alder reactions, it has a similar diene structure but different substituents.
Uniqueness
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannane group, which imparts distinct reactivity and properties compared to its silicon analogs. This makes it valuable in specific synthetic applications where organotin chemistry is advantageous.
Properties
CAS No. |
820250-59-7 |
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Molecular Formula |
C8H16OSn |
Molecular Weight |
246.92 g/mol |
IUPAC Name |
1-methoxybuta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-3-4-5-6-2;;;;/h3-4H,1H2,2H3;3*1H3; |
InChI Key |
DWNSVKZFCYEKIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC=C)[Sn](C)(C)C |
Origin of Product |
United States |
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